2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with phenyl and phenoxymethyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3,5-diamino-1,2,4-triazole with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions using benzoyl chloride or benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction using phenol and a suitable leaving group like a halomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or phenoxymethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups (if present) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of phenyl ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities. Researchers are investigating its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation or survival.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrazolo[1,5-a]pyrimidine: Lacks the phenoxymethyl group, which may result in different biological activities.
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the phenoxymethyl group, potentially altering its chemical reactivity and biological properties.
2-(Methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine: The methoxymethyl group may confer different solubility and reactivity compared to the phenoxymethyl group.
Uniqueness
2-(Phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of both phenyl and phenoxymethyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c26-24-21(18-10-4-1-5-11-18)16-27-25-23(19-12-6-2-7-13-19)22(28-29(24)25)17-30-20-14-8-3-9-15-20/h1-16H,17,26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKHABGDESMZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=C(C(=N3)COC4=CC=CC=C4)C5=CC=CC=C5)N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.